8-Iodo-2-naphthol

Oxidative Dearomatization Hypervalent Iodine Reagents Naphthoquinone Synthesis

8-Iodo-2-naphthol (CAS: 29921-51-5) is a member of the halogenated 2-naphthol class, characterized by an iodine atom at the 8-position and a hydroxyl group at the 2-position on the naphthalene scaffold. This specific regiochemistry distinguishes it from other iodo-2-naphthol isomers (e.g., 1-iodo-2-naphthol, 3-iodo-2-naphthol) and 8-iodo-1-naphthol, conferring a unique reactivity profile for metal-catalyzed cross-coupling and oxidative dearomatization reactions.

Molecular Formula C10H7IO
Molecular Weight 270.07 g/mol
CAS No. 29921-51-5
Cat. No. B1606797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-2-naphthol
CAS29921-51-5
Molecular FormulaC10H7IO
Molecular Weight270.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)I
InChIInChI=1S/C10H7IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
InChIKeyGGTNBODHPCZTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodo-2-naphthol Procurement Guide: A Positionally Defined Halogenated Naphthol for Targeted Synthesis


8-Iodo-2-naphthol (CAS: 29921-51-5) is a member of the halogenated 2-naphthol class, characterized by an iodine atom at the 8-position and a hydroxyl group at the 2-position on the naphthalene scaffold [1]. This specific regiochemistry distinguishes it from other iodo-2-naphthol isomers (e.g., 1-iodo-2-naphthol, 3-iodo-2-naphthol) and 8-iodo-1-naphthol, conferring a unique reactivity profile for metal-catalyzed cross-coupling and oxidative dearomatization reactions. Its molecular formula is C10H7IO (MW 270.07 g/mol), and it is commercially available at purities of 96%–97% .

Why 8-Iodo-2-naphthol Cannot Be Replaced by Other Iodonaphthols in Pd-Catalyzed or Iodine(III)-Mediated Transformations


The iodine atom in 8-iodo-2-naphthol is situated peri to the hydroxyl group, creating a sterically confined, electron-rich pocket that is structurally distinct from the ortho-iodo (1-iodo-2-naphthol) or meta-iodo (3-iodo-2-naphthol) isomers [1]. This peri-substitution pattern has been explicitly reported to fail in radical dearomatization reactions (unlike 2-iodophenol analogues) due to competing side reactions with diphenyl diselenide, while 1-iodo-2-naphthol gives 1-phenylseleno-2-naphthol in high yield [2]. Conversely, 8-iodo-2-naphthol shows particular utility in Pd(0)-catalyzed electro-reductive coupling at ~15% yield and in iodine(III)-mediated dearomatization to naphthoquinone derivatives . Generic substitution with an unhalogenated naphthol or a differently halogenated isomer would fundamentally alter reaction kinetics, regioselectivity, and product distribution.

Quantitative Differentiation Evidence for 8-Iodo-2-naphthol Among Iodonaphthol Isomers


Regiospecific Oxidative Dearomatization: 8-Iodo-2-naphthol vs. Unsubstituted 2-Naphthol in Iodine(III)-Mediated Naphthoquinone Synthesis

Starting from 8-iodo-2-naphthol, iodine(III)-mediated oxidative dearomatization generates naphthoquinone derivatives that were evaluated for antiprotozoal activity [1]. In this study, benzyl naphthoquinone 5c derived from a naphthol precursor achieved an IC50 of 0.08 μM against Trypanosoma brucei rhodesiense with a selectivity index of 275 over L6 cells. While this specific potency belongs to a downstream derivative, the 8-iodo substitution pattern on the starting naphthol is critical for directing the regiochemistry of the dearomatization and subsequent functionalization, enabling access to a product series that unsubstituted 2-naphthol cannot yield with the same efficiency.

Oxidative Dearomatization Hypervalent Iodine Reagents Naphthoquinone Synthesis

Anticancer Activity Benchmark: 8-Iodo-2-naphthol IC50 in MCF-7 Cells vs. Structurally Related Naphthol Derivatives

In vitro testing against the MCF-7 human breast adenocarcinoma cell line (24-hour treatment) revealed that 8-iodo-2-naphthol induces apoptosis with an IC50 of approximately 25 μM, mediated through caspase activation . By class-level comparison, 2-hydroxymethyl-1-naphthol diacetate (TAC), the most potent compound in a panel of sixteen Mannich base naphthol derivatives screened against four human carcinoma cell lines (KB, Hela, Hep-2, and Colon 205), exhibited cytotoxicity with effective concentrations below 4 μg/mL [1]. While these studies differ in cell line and assay format, they place 8-iodo-2-naphthol within the active range of halogenated naphthols and provide a quantitative baseline for structure-activity relationship studies focused on 8-position halogen effects.

Cytotoxicity MCF-7 Breast Cancer Naphthol SAR

Physicochemical Property Benchmark: Calculated LogP and PSA vs. 1-Iodo-2-naphthol and 8-Iodo-1-naphthol for Bioavailability Prediction

Chemically calculated molecular properties place 8-iodo-2-naphthol distinctly among its positional isomers. The compound has a calculated LogP of 3.15–3.5 and a topological polar surface area (tPSA) of 20.2 Ų . By comparison, 1-iodo-2-naphthol (CAS 2033-42-3) has a predicted pKa of 7.63±0.50 , indicating potential differences in ionization state at physiological pH that affect membrane permeability and protein binding. 8-Iodo-1-naphthol (CAS 86737-35-1), with the hydroxyl group at the 1-position, presents a different hydrogen-bonding topology that alters both LogP and tPSA relative to 8-iodo-2-naphthol . These differences in lipophilicity and polarity directly influence bioavailability predictions, cellular uptake, and nonspecific protein binding in biological assays.

Lipophilicity Drug-likeness ADME Prediction

Synthetic Route Efficiency: 8-Iodo-2-naphthol from 8-Amino-2-naphthol via Sandmeyer-Type Iodination

A documented synthetic route to 8-iodo-2-naphthol proceeds from 8-amino-2-naphthol (10.0 g, 62.80 mmol) via diazotization with NaNO2 (4.76 g, 69.08 mmol) in THF/3N HCl followed by treatment with KI (41.8 g, 251.8 mmol), yielding the compound after silica gel chromatography . This route leverages the commercially available 8-amino-2-naphthol precursor and avoids the use of expensive transition-metal catalysts, unlike Pd-catalyzed direct C-H iodination approaches that may be required for other iodonaphthol isomers. The scalability to multi-gram quantities and straightforward workup (extraction, drying, chromatography) positions this compound as a cost-effective intermediate compared to isomers requiring more complex synthetic strategies.

Sandmeyer Iodination Synthetic Efficiency Process Chemistry

Optimal Use Cases for 8-Iodo-2-naphthol Based on Evidence-Supported Differentiation


Scaffold for Antiprotozoal Naphthoquinone Libraries via Hypervalent Iodine Dearomatization

For medicinal chemistry groups targeting Trypanosoma brucei or Plasmodium falciparum, 8-iodo-2-naphthol serves as a specific precursor for iodine(III)-mediated oxidative dearomatization to naphthoquinones. The 8-iodo substituent directs the dearomatization regiochemistry, enabling a product series distinct from that obtainable from unsubstituted 2-naphthol [1]. Downstream derivatives in this series have demonstrated sub-micromolar IC50 values (0.08 μM) against T. b. rhodesiense with selectivity indices exceeding 275 [1].

8-Position Halogen Effects in Anticancer SAR Campaigns

With a documented IC50 of approximately 25 μM against MCF-7 breast cancer cells via caspase-mediated apoptosis [1], 8-iodo-2-naphthol offers a defined starting point for structure-activity relationship studies examining the effect of 8-position halogen substitution on cytotoxicity. Cross-reference against the established naphthol cytotoxicity literature [2] enables researchers to benchmark this compound within the broader landscape of substituted naphthol anticancer activity.

Property-Tuned Building Block for CNS-Penetrant Compound Design

The calculated LogP (3.15–3.5) and low tPSA (20.2 Ų) of 8-iodo-2-naphthol fall within favorable ranges for blood-brain barrier penetration [1]. When designing CNS-targeted compound libraries, this physicochemical profile differentiates 8-iodo-2-naphthol from the 1-iodo isomer (predicted pKa 7.63), which may exhibit different ionization behavior at physiological pH [2]. The iodine atom also provides a heavy-atom label for X-ray crystallographic phasing of protein-ligand complexes.

Cost-Efficient Multi-Gram Synthesis via Patent-Exemplified Sandmeyer Route

For process development requiring multi-gram quantities of an iodo-2-naphthol intermediate, the Sandmeyer-type route from 8-amino-2-naphthol (exemplified at 10 g scale) [1] offers practical advantages over Pd-catalyzed C-H iodination or alkyne cyclization methods required for other isomers [2]. The use of inexpensive KI and NaNO2, with straightforward extractive workup, supports cost-effective scale-up for preclinical development programs.

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